N-(2-methoxyethyl)-3-(4-methylphenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a methoxyethyl group, a methylphenyl group, and a thienyl group attached to an isoxazolo[5,4-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable nitrile oxide with an alkyne or alkene under mild conditions.
Introduction of the Pyridine Ring:
Functional Group Modifications: Subsequent steps involve the introduction of the methoxyethyl, methylphenyl, and thienyl groups through various substitution reactions. These steps may require specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, resulting in its observed biological activities.
Comparison with Similar Compounds
N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-(2-FURYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: This compound has a furan ring instead of a thienyl ring, which may result in different chemical and biological properties.
N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-(2-PHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: This compound has a phenyl ring instead of a thienyl ring, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C21H19N3O3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methylphenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-13-5-7-14(8-6-13)19-18-15(20(25)22-9-10-26-2)12-16(17-4-3-11-28-17)23-21(18)27-24-19/h3-8,11-12H,9-10H2,1-2H3,(H,22,25) |
InChI Key |
CJABEFCALBWUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)NCCOC |
Origin of Product |
United States |
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